molecular formula C22H34N2O2 B4889635 2-[3-(2-Oxo-2-pyrrolidin-1-ylethyl)-1-adamantyl]-1-pyrrolidin-1-ylethanone

2-[3-(2-Oxo-2-pyrrolidin-1-ylethyl)-1-adamantyl]-1-pyrrolidin-1-ylethanone

Cat. No.: B4889635
M. Wt: 358.5 g/mol
InChI Key: LXYLOWWBGOEYMG-UHFFFAOYSA-N
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Description

2-[3-(2-Oxo-2-pyrrolidin-1-ylethyl)-1-adamantyl]-1-pyrrolidin-1-ylethanone is a complex organic compound featuring a pyrrolidine ring and an adamantyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Oxo-2-pyrrolidin-1-ylethyl)-1-adamantyl]-1-pyrrolidin-1-ylethanone typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Oxo-2-pyrrolidin-1-ylethyl)-1-adamantyl]-1-pyrrolidin-1-ylethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and catalysts like palladium or copper salts. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs. These products can be further utilized in different applications, depending on their chemical properties.

Scientific Research Applications

2-[3-(2-Oxo-2-pyrrolidin-1-ylethyl)-1-adamantyl]-1-pyrrolidin-1-ylethanone has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-[3-(2-Oxo-2-pyrrolidin-1-ylethyl)-1-adamantyl]-1-pyrrolidin-1-ylethanone involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and adamantyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A simpler analog with similar structural features but lacking the adamantyl group.

    Pyrrolidine-2,5-dione: Another related compound with a different substitution pattern on the pyrrolidine ring.

    Prolinol: A derivative of pyrrolidine with a hydroxyl group, used in various synthetic applications.

Uniqueness

2-[3-(2-Oxo-2-pyrrolidin-1-ylethyl)-1-adamantyl]-1-pyrrolidin-1-ylethanone is unique due to the presence of both the pyrrolidine ring and the adamantyl group, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

2-[3-(2-oxo-2-pyrrolidin-1-ylethyl)-1-adamantyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O2/c25-19(23-5-1-2-6-23)14-21-10-17-9-18(11-21)13-22(12-17,16-21)15-20(26)24-7-3-4-8-24/h17-18H,1-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYLOWWBGOEYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC23CC4CC(C2)CC(C4)(C3)CC(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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